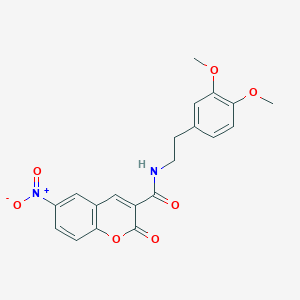

N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O7/c1-27-17-5-3-12(9-18(17)28-2)7-8-21-19(23)15-11-13-10-14(22(25)26)4-6-16(13)29-20(15)24/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFFVJQINMJXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy groups on the phenethyl moiety can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones

Reduction: Amino derivatives

Substitution: Various substituted phenethyl derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H18N2O5

- Molecular Weight : 342.35 g/mol

- IUPAC Name : N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Its structure features a chromene backbone with various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that chromene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed IC50 values less than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7, and T47D), indicating potential as anticancer agents . The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

P2Y Receptor Antagonism

Chromene derivatives have been investigated as antagonists for the P2Y6 receptor, which plays a role in various physiological processes including inflammation and cancer progression. Some derivatives showed promising results with IC50 values around 1 μM, indicating their potential in modulating receptor activity and influencing related signaling pathways .

Cytotoxicity Assessment

In a comparative study of chromene derivatives, this compound was evaluated alongside standard chemotherapeutics like etoposide. The results indicated that certain derivatives exhibited superior cytotoxicity against specific cancer cell lines, suggesting a potential for development as novel anticancer agents .

Pharmacological Studies

A pharmacological evaluation highlighted the compound's ability to inhibit P2Y receptor-mediated signaling pathways. This opens avenues for further research into its use as a therapeutic agent in diseases where P2Y receptors are implicated .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Phenethyl Substituents

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () shares the chromene carboxamide backbone but differs in the phenethyl substituents (4-methoxy vs. 3,4-dimethoxy). The additional methoxy group in the target compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Comparative studies on similar coumarins suggest that methoxy groups enhance metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis.

Chromene Derivatives with Nitro Substituents

The 6-nitro group in the target compound distinguishes it from non-nitrated analogues like N-(3,4-dimethoxyphenethyl)benzamide (, Compound 23). Nitro groups are known to elevate melting points due to increased polarity and molecular weight. For instance, nitrated coumarins typically exhibit melting points 20–30°C higher than their non-nitrated counterparts.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Notes:

- The target compound’s nitro group likely increases molecular weight by ~45 g/mol compared to non-nitrated analogues.

- Methoxy groups in the phenethyl moiety contribute to downfield shifts in aromatic proton NMR signals (e.g., δ 6.7–7.1).

Biological Activity

N-(3,4-Dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have gained attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chromene core substituted with a nitro group and a dimethoxyphenethyl moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related chromene derivatives, indicating that modifications in their structure can significantly influence their efficacy against various pathogens.

- Antibacterial Activity :

- Compounds similar to this compound have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds in the same class showed activity at concentrations ranging from 62.5 to 100 µg/mL compared to standard antibiotics like chloramphenicol and ciprofloxacin .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of chromene derivatives has been a focal point in recent research.

- Mechanism of Action :

- Cell Lines Tested :

Table 1: Summary of Biological Activities

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of 6-nitrochromenes and evaluated their biological activities. Notably, compounds with substituents on the chromene core exhibited notable antibacterial and antifungal activities, suggesting structural modifications can enhance efficacy .

- In Vivo Studies : Further investigations into the pharmacokinetics and in vivo efficacy of similar compounds have shown promise in reducing tumor growth in xenograft models, indicating that these compounds could be developed into effective anticancer therapies .

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling a 3,4-dimethoxyphenethylamine derivative with a 6-nitro-2-oxo-2H-chromene-3-carboxylic acid precursor. Key steps include:

- Acylation : Reacting the carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carbonyl group.

- Amide Bond Formation : Combining the activated acid with 3,4-dimethoxyphenethylamine under inert conditions (N₂ atmosphere) to form the carboxamide .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane/ethyl acetate mixtures is used to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment (e.g., nitro group deshielding at δ 8.3–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., m/z calculated vs. observed) .

- X-ray Crystallography : Resolving crystal packing and confirming stereochemistry using SHELX-based refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.

- Catalyst Optimization : Evaluate Pd-based catalysts for nitro-group stability during coupling .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions in acylation steps .

- Scale-Up Considerations : Transition from lab-scale batch reactors to continuous flow systems for reproducibility .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Dynamic NMR Studies : Investigate tautomerism or conformational flexibility in DMSO-d₆ vs. CDCl₃ .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .

- Crystallographic Cross-Verification : Use X-ray data to validate proton assignments from NMR .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- ADME Profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. What computational modeling approaches predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions.

- QSAR Modeling : Corrogate substituent effects (e.g., nitro group position) with activity data .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC .

- pH Sensitivity : Test solubility and stability in buffers (pH 1–10) over 24 hours.

Q. What experimental frameworks elucidate toxicity mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.